

Spectroscopic Characterization of Divinylphenylphosphine: A Technical Guide

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Compound of Interest

Compound Name: *Divinylphenylphosphine*

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Abstract

Divinylphenylphosphine (DVPP) is a versatile organophosphorus compound with significant potential in polymer chemistry, materials science, and as a ligand in catalysis. Its unique structure, featuring two reactive vinyl groups and a phenyl ring attached to a central phosphorus atom, imparts valuable properties. A thorough understanding of its molecular structure and purity is paramount for its effective application and for ensuring the reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize **divinylphenylphosphine**, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and ^{31}P), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize **divinylphenylphosphine** in their work. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss the interpretation of the resulting spectra, offering insights grounded in field-proven expertise.

Introduction: The Importance of Spectroscopic Characterization

In any scientific endeavor involving chemical compounds, unequivocal structural confirmation and purity assessment are non-negotiable. For a molecule like **divinylphenylphosphine**, which can participate in polymerization, act as a ligand for metal complexes, or undergo various chemical transformations, a detailed spectroscopic fingerprint is essential.

Spectroscopic characterization provides a multi-faceted view of the molecule, confirming the connectivity of atoms, identifying functional groups, and detecting impurities. This guide will equip the reader with the knowledge to perform and interpret the key spectroscopic analyses for **divinylphenylphosphine**.

Molecular Structure of Divinylphenylphosphine

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. **Divinylphenylphosphine** consists of a central phosphorus(III) atom bonded to a phenyl group and two vinyl (-CH=CH₂) groups.

Figure 1: 2D structure of **divinylphenylphosphine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.^[1] By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment and connectivity of atoms. For **divinylphenylphosphine**, ¹H, ¹³C, and ³¹P NMR are all highly informative.

³¹P NMR Spectroscopy: The Phosphorus Core

Given the presence of a phosphorus atom, ³¹P NMR is the most direct method for characterizing **divinylphenylphosphine**. The ³¹P nucleus has a spin of 1/2 and is 100% naturally abundant, making it a sensitive nucleus for NMR analysis.^[2]

- **Expertise & Experience:** The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment and coordination number of the phosphorus atom. For a trivalent phosphine like **divinylphenylphosphine**, the chemical shift is expected to be in a characteristic range for triorganophosphines. The exact chemical shift will be influenced by the electronegativity of the attached phenyl and vinyl groups.
- **Expected Spectrum:** A proton-decoupled ³¹P NMR spectrum of pure **divinylphenylphosphine** is expected to show a single sharp peak. The chemical shift for trialkylphosphines can vary significantly, and the presence of both sp²-hybridized phenyl and vinyl carbons directly attached to the phosphorus will influence the final value.^[3]

- **Trustworthiness:** The presence of a single peak in the expected region is a strong indicator of the presence of a single phosphorus-containing species. The chemical shift value can be compared to literature values for similar vinyl- and aryl-substituted phosphines to build confidence in the identification.[4]

Table 1: Predicted ^{31}P NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Rationale
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| ^{31}P | -20 to -60 | Based on typical shifts for triorganophosphines, with deshielding effects from the phenyl and vinyl groups.[3] |

^1H NMR Spectroscopy: Probing the Protons

^1H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule.

- **Expertise & Experience:** The ^1H NMR spectrum of **divinylphenylphosphine** will be characterized by signals from the aromatic protons of the phenyl group and the vinylic protons. The vinyl protons will exhibit a complex splitting pattern due to both geminal, cis, and trans H-H couplings, as well as coupling to the ^{31}P nucleus. The phenyl protons will also show coupling to the ^{31}P nucleus, with the ortho protons typically showing the largest coupling constant.
- **Expected Spectrum:**
 - **Vinyl Region (δ 5.5-7.0 ppm):** This region will contain a complex set of multiplets corresponding to the three protons on each vinyl group. These protons are chemically distinct and will show characteristic splitting patterns (doublet of doublets of doublets, for example) due to geminal, cis, and trans couplings, as well as P-H couplings.
 - **Aromatic Region (δ 7.0-8.0 ppm):** The protons on the phenyl ring will appear in this region. Due to the influence of the phosphorus substituent, the ortho, meta, and para protons will have slightly different chemical shifts and will show coupling to each other and to the ^{31}P nucleus.

- **Trustworthiness:** The integration of the signals should correspond to the number of protons in each environment (e.g., a 5:6 ratio for the phenyl vs. total vinyl protons). The characteristic coupling patterns, especially the P-H couplings, provide a high degree of confidence in the structural assignment.

Table 2: Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Phenyl (ortho)	7.5 - 7.8	m	
Phenyl (meta, para)	7.2 - 7.5	m	
Vinyl (-P-CH=)	6.0 - 6.5	m	

| Vinyl (=CH₂) | 5.5 - 6.0 | m | |

^{13}C NMR Spectroscopy: The Carbon Skeleton

^{13}C NMR provides information about the carbon framework of the molecule.[5] While ^{13}C has a low natural abundance (1.1%), modern NMR techniques readily provide high-quality spectra.

- **Expertise & Experience:** In a proton-decoupled ^{13}C NMR spectrum, each unique carbon atom will appear as a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons directly bonded to the phosphorus atom will exhibit coupling to the ^{31}P nucleus, resulting in doublets.
- **Expected Spectrum:**
 - **Aromatic Region (δ 120-140 ppm):** The six carbons of the phenyl ring will appear in this region. The ipso-carbon (directly attached to P) will be a doublet due to $^1\text{J}(\text{C-P})$ coupling and will likely be found at the downfield end of this region. The ortho, meta, and para carbons will also show smaller C-P couplings.
 - **Vinyl Region (δ 125-140 ppm):** The four carbons of the two vinyl groups will also be in this region. The carbons directly attached to the phosphorus will appear as doublets due to

$^1\text{J}(\text{C-P})$ coupling, while the terminal $=\text{CH}_2$ carbons will also be doublets due to $^2\text{J}(\text{C-P})$ coupling.

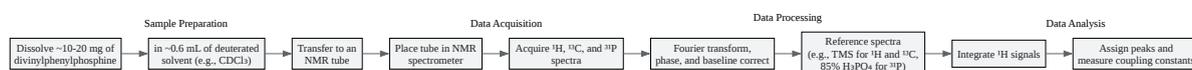
- Trustworthiness: The number of signals in the spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. The presence of C-P coupling is a definitive indicator of the connectivity between the carbon skeleton and the phosphorus atom.

Table 3: Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to P-coupling)
Phenyl (ipso)	135 - 140	d
Phenyl (ortho, meta, para)	128 - 133	d (smaller J)
Vinyl (-P-C=)	130 - 138	d

| Vinyl (=C) | 125 - 130 | d |

Experimental Protocol: NMR Spectroscopy



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Figure 2: General workflow for NMR analysis.

- Sample Preparation: Accurately weigh 10-20 mg of **divinylphenylphosphine** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, benzene-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

- **Instrument Setup:** Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:** Acquire the ^1H , ^{13}C , and ^{31}P NMR spectra. For ^{13}C and ^{31}P , proton decoupling is typically used to simplify the spectra.
- **Data Processing:** Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
- **Data Analysis:** Reference the spectra to the appropriate standard (tetramethylsilane for ^1H and ^{13}C , 85% phosphoric acid for ^{31}P). Integrate the peaks in the ^1H spectrum and determine the chemical shifts and coupling constants for all spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.^[6]

- **Expertise & Experience:** The IR spectrum of **divinylphenylphosphine** will be dominated by vibrations associated with the phenyl ring and the vinyl groups. The C-H stretching and bending vibrations, as well as C=C stretching vibrations, will give rise to characteristic absorption bands.
- **Expected Spectrum:**
 - $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic and vinylic C-H stretching vibrations.
 - $\sim 1630\text{-}1610\text{ cm}^{-1}$: Vinylic C=C stretching vibration. This is a key indicator of the vinyl groups.
 - ~ 1590 and $\sim 1480\text{ cm}^{-1}$: C=C stretching vibrations within the phenyl ring.
 - $\sim 1400\text{ cm}^{-1}$: Vinylic =C-H in-plane bending.
 - ~ 990 and $\sim 910\text{ cm}^{-1}$: Vinylic =C-H out-of-plane bending vibrations. These are often strong and characteristic bands for terminal alkenes.

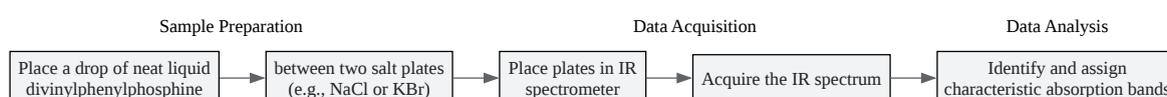
- ~ 740 and ~ 690 cm^{-1} : C-H out-of-plane bending vibrations for the monosubstituted phenyl ring.
- Trustworthiness: The presence of the characteristic vinyl C=C and C-H bending bands, in conjunction with the aromatic C-H and C=C bands, provides strong evidence for the structure of **divinylphenylphosphine**.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3080-3050	C-H stretch	Aromatic & Vinyl
1625	C=C stretch	Vinyl
1585, 1480	C=C stretch	Aromatic
995, 915	=C-H bend (out-of-plane)	Vinyl

| 745, 695 | C-H bend (out-of-plane) | Aromatic |

Experimental Protocol: IR Spectroscopy



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Figure 3: General workflow for IR analysis.

- Sample Preparation: As **divinylphenylphosphine** is a liquid at room temperature, the simplest method is to place a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

- **Data Acquisition:** Place the salt plates in the sample holder of the IR spectrometer. Acquire a background spectrum of the clean salt plates. Then, acquire the spectrum of the sample.
- **Data Analysis:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

- **Expertise & Experience:** For **divinylphenylphosphine** ($C_{10}H_{11}P$), the molecular weight is 162.17 g/mol. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M^+) and various fragment ions. The fragmentation of organophosphorus compounds often involves cleavage of the bonds to the phosphorus atom.
- **Expected Spectrum:**
 - **Molecular Ion (M^+):** A peak at $m/z = 162$, corresponding to the intact molecule with one electron removed. This should be the highest mass peak in the spectrum (excluding isotope peaks).
 - **Key Fragments:**
 - $[M - C_2H_3]^+$ ($m/z = 135$): Loss of a vinyl radical.
 - $[M - C_6H_5]^+$ ($m/z = 85$): Loss of a phenyl radical.
 - $[C_6H_5P]^+$ ($m/z = 108$): Phenylphosphine radical cation.
 - $[C_6H_5]^+$ ($m/z = 77$): Phenyl cation.
 - $[P(C_2H_3)_2]^+$ ($m/z = 85$): Divinylphosphinyl cation.

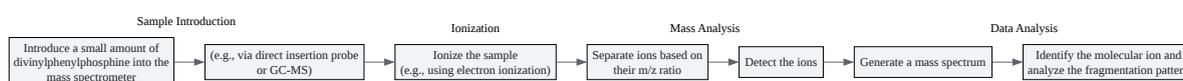
- **Trustworthiness:** The observation of the molecular ion at the correct m/z value is a strong confirmation of the compound's identity and purity. The fragmentation pattern should be consistent with the known stability of the resulting ions and radicals. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

m/z	Proposed Fragment
162	$[\text{C}_{10}\text{H}_{11}\text{P}]^{+\cdot}$ (Molecular Ion)
135	$[\text{C}_8\text{H}_8\text{P}]^+$
108	$[\text{C}_6\text{H}_5\text{P}]^{+\cdot}$
85	$[\text{C}_4\text{H}_6\text{P}]^+$

| 77 | $[\text{C}_6\text{H}_5]^+$ |

Experimental Protocol: Mass Spectrometry



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Figure 4: General workflow for mass spectrometry analysis.

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like **divinylphenylphosphine**, this can be done via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any potential impurities.

- Ionization: The sample is vaporized and then ionized, typically using electron ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and a signal is generated that is proportional to the abundance of each ion.
- Data Analysis: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z . Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic characterization of **divinylphenylphosphine** using a combination of ^{31}P , ^1H , and ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a robust and reliable means of confirming its structure and assessing its purity. Each technique offers a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretation guidelines presented in this guide, researchers, scientists, and drug development professionals can confidently characterize **divinylphenylphosphine**, ensuring the quality and reliability of their scientific work.

References

- Reddy, G. V. S., et al. (2014). Fragmentation mechanisms in mass spectrometry of organophosphorus compounds: implications for analysis in chemical weapons convention framework. *Rapid Communications in Mass Spectrometry*, 28(23), 2585-2593.
- PubChem. Diphenylphosphine. [\[Link\]](#)
- Royal Society of Chemistry. (2017). Supporting Information for: Gold(I) and Gold(III) Adamantyl Complexes. [\[Link\]](#)
- University of Regensburg. The ^1H , ^{13}C and ^{31}P NMR chemical shifts (δ , ppm) and coupling... [\[Link\]](#)
- LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. [\[Link\]](#)

- Rozas, I. (2009). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. *Current Organic Chemistry*, 13(12), 1195-1219.
- SpectraBase. Diphenylphosphine - Optional[¹³C NMR] - Spectrum. [[Link](#)]
- MDPI. (2019). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. *Molecules*, 24(12), 2285.
- ARC Journals. (2016). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. *International Journal of Pharmaceutical Research & Analysis*, 6(2), 1-8.
- ResearchGate. (2023). Synthesis, structural characterization and DFT calculations of a diphenyl-2-pyridylphosphine complex of copper(II). *Inorganica Chimica Acta*, 557, 121695.
- LibreTexts. (2024). 12: Structure Determination - Mass Spectrometry and Infrared Spectroscopy. [[Link](#)]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [[Link](#)]
- YouTube. (2015). Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 1 of 2. [[Link](#)]
- SlideShare. (2016). 31-P NMR SPECTROSCOPY. [[Link](#)]
- Hong, S.-B., et al. (2006). Differentiation of chiral phosphorus enantiomers by ³¹P and ¹H NMR spectroscopy using amino acid derivatives as chemical solvating agents. *Tetrahedron: Asymmetry*, 17(15), 2287-2291.
- wisdomlib. (2025). ¹H NMR and ¹³C NMR: Significance and symbolism. [[Link](#)]
- National Center for Biotechnology Information. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. *Scientific Reports*, 12(1), 20267.
- Balci, M. (2005). *Basic ¹H- and ¹³C-NMR Spectroscopy*. Elsevier.
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [[Link](#)]
- MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. *Molecules*, 29(9), 2085.
- ResearchGate. (2020). Synthesis, spectroscopic studies, X-ray crystal structure and Hirshfeld surface analysis of unprecedented symmetrical trans- α,α' -

bis(diphenylphosphoryl)cycloalkanol derivatives. Journal of Molecular Structure, 1202, 127289.

- ResearchGate. (2011). (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. Chemistry Journal of Moldova, 6(1), 86-89.
- Acta Physica Polonica A. (2017). Synthesis, Spectroscopic Characterization and DFT Calculations of a Novel Lanthanum Complex of Ferrocenyl Dithiophosphonate. Acta Physica Polonica A, 131(5), 1235-1240.
- ResearchGate. (2014). X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N'-di(2-methoxyphenyl)formamidine. Journal of Molecular Structure, 1060, 159-168.

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